molecular formula C8H17NO B8596505 Octan-1-one oxime

Octan-1-one oxime

Cat. No. B8596505
M. Wt: 143.23 g/mol
InChI Key: GGZXEEFQIXMFBF-UHFFFAOYSA-N
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Patent
US07189489B2

Procedure details

To hydroxylammonium chloride (0.39 g; 5.57 mmol) and sodium acetate (0.54 g; 6.57 mmol) dissolved in 5 ml of water is added 1-(6-Benzoyl-9-ethyl-9.H.-carbazol-3-yl)-octan-1-one (2.14 g; 5.03 mol) in 15 ml of ethanol. After refluxing for 7 h, H2O is added to the reaction mixture, the resulting white solid is filtered off, washed with water and dissolved in tetrahydrofurane (THF). After drying this THF solution over anhydrous MgSO4, condensation under reduced pressure affords 2.16 g of a pale yellow solid (97%).
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl-].[OH:2][NH3+:3].C([O-])(=O)C.[Na+].[CH:9](=O)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>O.C(O)C>[CH:9](=[N:3][OH:2])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
0.54 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.14 g
Type
reactant
Smiles
C(CCCCCCC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 7 h
Duration
7 h
FILTRATION
Type
FILTRATION
Details
the resulting white solid is filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in tetrahydrofurane (THF)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying this THF solution
CUSTOM
Type
CUSTOM
Details
over anhydrous MgSO4, condensation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 270.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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